molecular formula C9H9BrO2 B093534 2-Bromo-3-phenylpropanoic acid CAS No. 16503-53-0

2-Bromo-3-phenylpropanoic acid

Cat. No. B093534
Key on ui cas rn: 16503-53-0
M. Wt: 229.07 g/mol
InChI Key: WDRSCFNERFONKU-UHFFFAOYSA-N
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Patent
US08791148B2

Procedure details

A mixture of 10.1 g (44.1 mmol) of 2-bromo-3-phenylpropionic acid in tert-butyl acetate (150 ml) was cooled in an ice/water bath. 0.5 ml of perchloric acid was added, and the reaction solution was stirred at room temperature overnight. The reaction solution was slowly added to a saturated aqueous sodium bicarbonate solution (200 ml) and the organic phase was separated off. The aqueous phase was extracted twice with 60 ml of ethyl acetate each time, the combined organic phases were washed with saturated aqueous sodium bicarbonate solution and dried over magnesium sulfate, and the solvent was removed in vacuo. The residue was purified by chromatography on silica gel (mobile phase gradient 20% acetic acid in cyclohexane). Yield: 6.76 g (54%) of colorless oil
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][CH:2]([CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[C:3]([OH:5])=[O:4].Cl(O)(=O)(=O)=O.C(=O)(O)[O-].[Na+]>C(OC(C)(C)C)(=O)C>[Br:1][CH:2]([CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[C:3]([O:5][C:7]([CH3:12])([CH3:8])[CH3:6])=[O:4] |f:2.3|

Inputs

Step One
Name
Quantity
10.1 g
Type
reactant
Smiles
BrC(C(=O)O)CC1=CC=CC=C1
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)OC(C)(C)C
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
Cl(=O)(=O)(=O)O
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction solution was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled in an ice/water bath
CUSTOM
Type
CUSTOM
Details
the organic phase was separated off
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted twice with 60 ml of ethyl acetate each time
WASH
Type
WASH
Details
the combined organic phases were washed with saturated aqueous sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel (mobile phase gradient 20% acetic acid in cyclohexane)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
BrC(C(=O)OC(C)(C)C)CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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